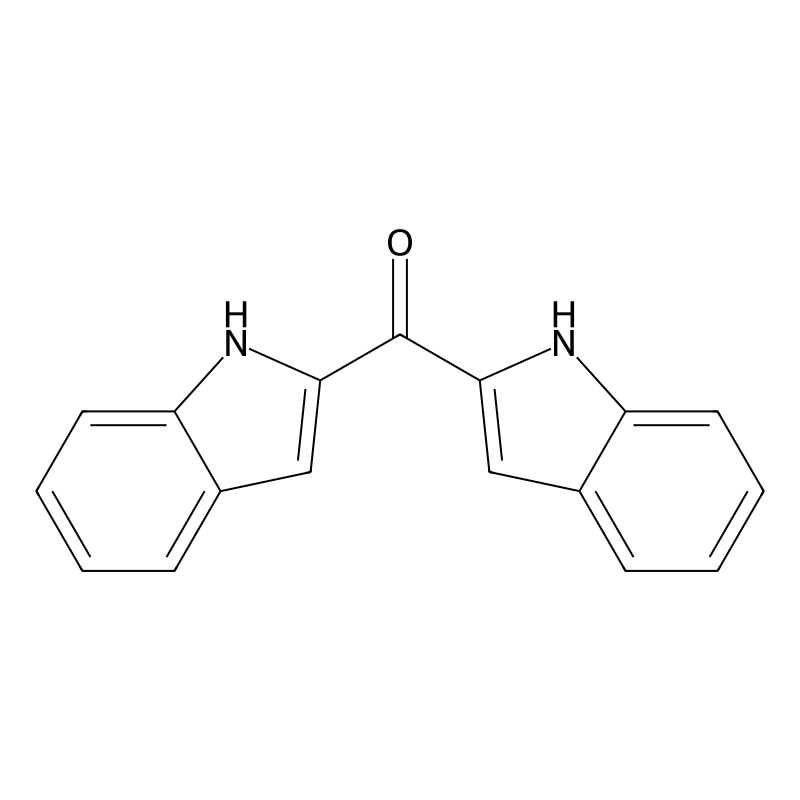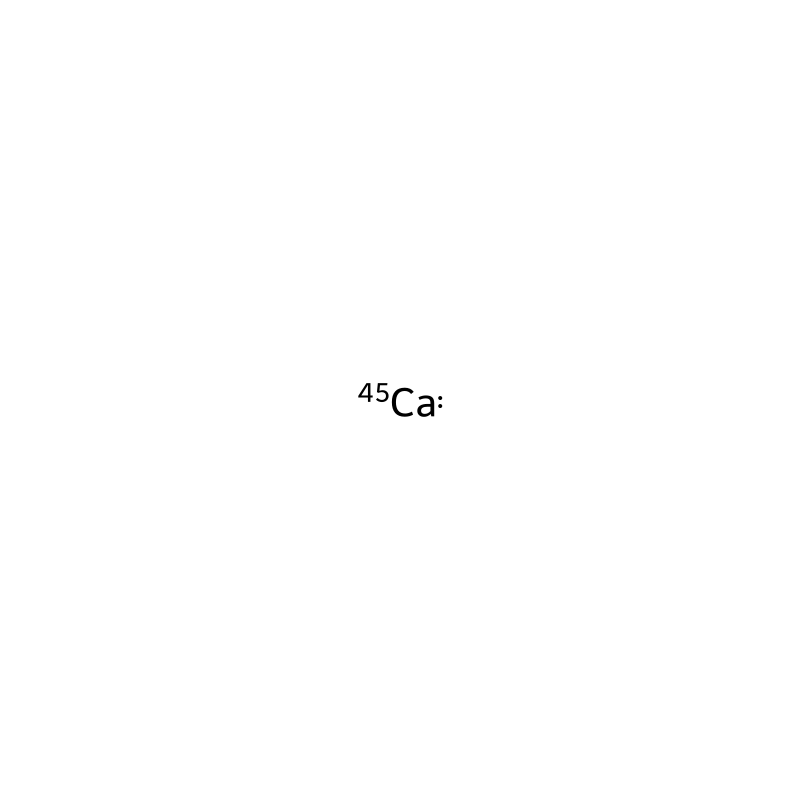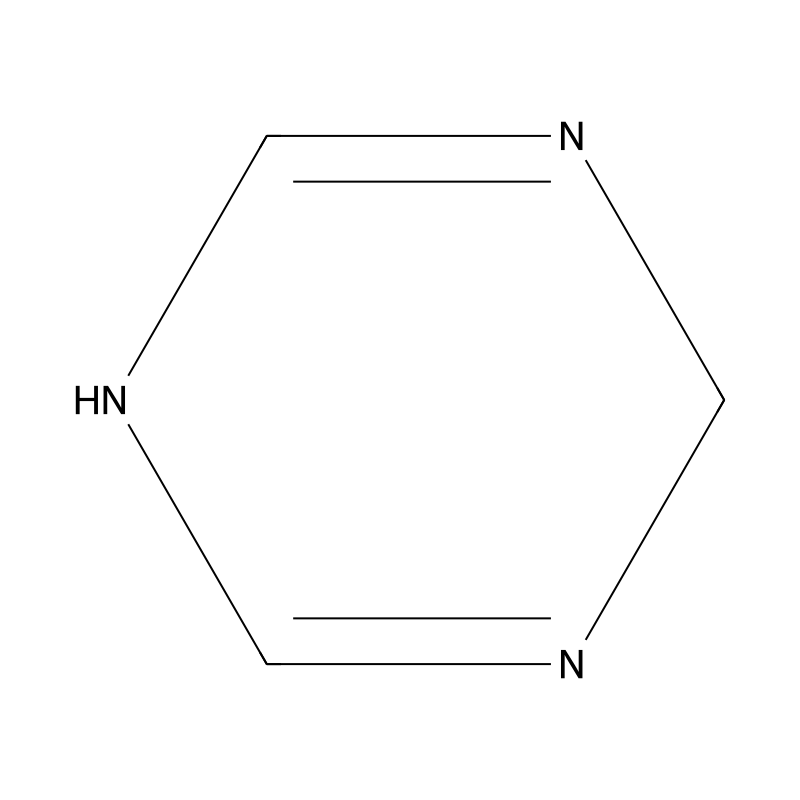di(1H-indol-2-yl)methanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Di(1H-indol-2-yl)methanone, also known as bis(1H-indol-2-yl)methanone, is a compound characterized by its unique structure that features two indole units linked by a carbonyl group. Its molecular formula is , and it has a molecular weight of 260.29 g/mol. The compound is notable for its potential applications in medicinal chemistry due to the biological activity associated with indole derivatives, which are integral to many natural and synthetic bioactive compounds .
- Oxidation: The compound can be oxidized to yield oxo derivatives, typically using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Electrophilic substitution reactions can occur at the indole rings, leading to various substituted derivatives when reacted with halogens or nitrating agents under acidic conditions.
Common Reagents and ConditionsReaction Type Common Reagents Conditions Oxidation Potassium permanganate Acidic medium Reduction Sodium borohydride Anhydrous conditions Substitution Halogens, nitrating agents Acidic medium
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Anhydrous conditions |
| Substitution | Halogens, nitrating agents | Acidic medium |
The products formed from these reactions depend on the specific reagents and conditions employed.
Di(1H-indol-2-yl)methanone exhibits promising biological activities, including:
- Antiviral Properties: Research indicates that certain indole derivatives possess antiviral effects, making this compound a candidate for further investigation in antiviral drug development.
- Anticancer Activity: Studies have shown that di(1H-indol-2-yl)methanone may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
- Antimicrobial Effects: The compound has been explored for its potential antimicrobial properties against various pathogens .
The synthesis of di(1H-indol-2-yl)methanone typically involves the reaction of indole derivatives with carbonyl compounds under controlled conditions. One common method is the condensation of indole with benzaldehyde in the presence of an acid catalyst. This reaction can be optimized for yield and purity through techniques such as continuous flow reactors and advanced purification methods .
General Synthetic Route- Condensation Reaction: Indole is reacted with a carbonyl compound (e.g., benzaldehyde) using an acid catalyst.
- Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Di(1H-indol-2-yl)methanone has several applications across various fields:
- Pharmaceutical Development: It serves as a building block for synthesizing more complex indole derivatives that have therapeutic potential.
- Agricultural Chemistry: The compound is also investigated for use in agrochemicals due to its biological activity.
- Material Science: Its unique properties make it suitable for developing new materials with specific functionalities .
Research on di(1H-indol-2-yl)methanone has focused on its interactions with various biological targets. These studies aim to elucidate the mechanism of action, particularly how it modulates enzyme activity and receptor interactions relevant to disease processes. Understanding these interactions is crucial for developing effective therapeutic agents based on this compound .
Several compounds share structural similarities with di(1H-indol-2-yl)methanone, each exhibiting unique properties and biological activities:
These compounds highlight the diversity within the indole family while emphasizing the unique structural characteristics of di(1H-indol-2-yl)methanone that contribute to its distinct biological activities.
The direct carbonylation of indole derivatives at the 2-position remains a cornerstone for synthesizing di(1H-indol-2-yl)methanone frameworks. A prominent method involves iodine-potassium carbonate (I₂/K₂CO₃) systems in methanol, which facilitate the formation of 2-acylindoles via electrophilic substitution. For instance, the reaction of N-Boc-protected indole precursors with benzaldehyde derivatives under I₂/K₂CO₃ catalysis at 60°C yields 2-benzoylindoles in up to 91% efficiency [1]. The system’s versatility is demonstrated by its compatibility with diverse aldehydes, including aromatic and heteroaromatic substrates (Table 1).
Table 1: Yields of 2-Acylindoles Synthesized via I₂/K₂CO₃ Catalysis
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzaldehyde | 2-Benzoylindole | 91 [1] |
| p-Methoxybenzaldehyde | 2-(4-Methoxybenzoyl)indole | 72 [1] |
| Furan-2-carbaldehyde | 2-(Furan-2-yl)indole | 79 [1] |
The mechanism proceeds through iodine-mediated activation of the aldehyde, followed by nucleophilic attack by indole at the 2-position. Potassium carbonate acts as a base, neutralizing hydrogen iodide byproducts and driving the reaction to completion [1]. Notably, this method is scalable: a gram-scale synthesis of 2-benzoylindole (2a) achieved 91% yield without compromising efficiency, highlighting its industrial potential [1].
Novel Green Chemistry Approaches in Bis-Indole Synthesis
Recent efforts to minimize environmental impact have led to the development of water-based, catalyst-driven protocols for bis-indole synthesis. Taurine, a biocompatible β-amino sulfonic acid, has emerged as an effective catalyst for constructing 3,3′-bis(indolyl)methanes (BIMs) in aqueous media under ultrasonication [2]. While this method primarily targets 3,3′-BIMs, its principles are adaptable to 2,2′-di(1H-indolyl)methanone derivatives.
In a representative procedure, indole reacts with aldehydes in water at 50°C under taurine catalysis (20 mol%), yielding BIMs in 59–90% efficiency [2]. The zwitterionic nature of taurine activates both the aldehyde electrophile and indole nucleophile, enabling a bifunctional catalytic cycle (Scheme 1). Ultrasonication further enhances reaction rates by improving mass transfer and reducing aggregation.
Scheme 1: Proposed Mechanism for Taurine-Catalyzed BIM Synthesis [2]
- Taurine activates the aldehyde via hydrogen bonding.
- Indole attacks the activated carbonyl, forming a hemiaminal intermediate.
- Dehydration generates a benzylidene-indole intermediate.
- A second indole coupling and tautomerization yield the bis-indole product.
Although optimized for 3,3′-BIMs, replacing aldehydes with ketones and adjusting reaction parameters could extend this methodology to 2,2′-methanone derivatives.
Palladium-Mediated Cross-Coupling Strategies for Scaffold Diversification
Palladium catalysis plays a nuanced role in functionalizing di(1H-indol-2-yl)methanone scaffolds, particularly in hydrogenation and deprotection steps. In the synthesis of 2-benzoylindole derivatives, palladium on carbon (Pd/C) facilitates the hydrogenolysis of N-Boc-protected intermediates under mild conditions [1]. For example, hydrogenation of (E)-2’-tert-butyloxycarbonylamino-chalcone precursors with Pd/C (10 wt%) in methanol quantitatively removes Boc groups, enabling subsequent cyclization to 2-acylindoles [1].
While traditional cross-coupling reactions (e.g., Suzuki-Miyaura) are not explicitly documented in the provided sources for 2,2′-methanone systems, Pd/C-mediated hydrogenation exemplifies palladium’s utility in post-synthetic modifications. This approach allows the incorporation of sensitive functional groups, such as amines and hydroxyls, which are incompatible with harsher deprotection methods.
Bis-indolyl methanone analogues demonstrate significant antiproliferative activities against various cancer cell lines through multiple mechanisms of action. The compounds exhibit particularly potent activity against colorectal, breast, prostate, and cervical cancer cell lines [1] [2] [3].
Mechanistic Pathways
The antiproliferative effects of bis-indolyl methanone derivatives operate through several key pathways. These compounds induce cell cycle arrest primarily at the G1 phase, leading to inhibition of cancer cell proliferation [4]. The mechanism involves upregulation of pro-apoptotic proteins including cleaved caspase-3 and Bax, while simultaneously downregulating anti-apoptotic protein Bcl-2 [4]. Additionally, the compounds decrease mitochondrial membrane potential and increase levels of reactive oxygen species in cancer cells, contributing to apoptotic cell death [4].
Studies have demonstrated that bis-indolyl methanone derivatives target multiple cellular pathways, including the nuclear factor kappa B, phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway, and topoisomerase inhibition [5]. The compounds also demonstrate aromatase inhibitory activity and estrogen receptor regulation, which contributes to their anticancer potential [5].
Structure-Activity Relationships
Research findings indicate that specific structural modifications significantly influence anticancer potency. The introduction of triphenylamine groups to the bis-indolyl methanone scaffold enhances activity against human colorectal adenocarcinoma cells, with compound 2a demonstrating an half maximal inhibitory concentration of 3.93 micromolar against HT-29 cells [2]. Para-substituted phenyl groups, particularly trifluoromethyl, tert-butyl, and phenyl substituents, show enhanced activity with half maximal inhibitory concentration values ranging from 1 to 10 micromolar [6].
Cellular Activity Data
| Compound Type | Cell Line | Half Maximal Inhibitory Concentration | Selectivity Index |
|---|---|---|---|
| Triphenylamine-substituted bis-indolyl methanone | HT-29 | 3.93 micromolar [2] | 8.57 [2] |
| Para-trifluoromethyl derivative | Various colon cancer lines | 1-10 micromolar [6] | Not specified |
| Compound 5b | LNCaP prostate cancer | 0.64 ± 0.09 micromolar [3] | Not specified |
| Bis-indolyl methanone analogues | HeLa cervical carcinoma | 37.53 micromolar [2] | 0.90 [2] |
The compounds demonstrate selective cytotoxicity against cancer cells while showing reduced toxicity to normal healthy cells. This selectivity is evidenced by favorable selectivity indices, with some derivatives showing up to eight-fold greater activity against cancer cells compared to healthy cell lines [2].
Neuroprotective Effects in Neurodegenerative Disease Models
Bis-indolyl methanone derivatives demonstrate significant neuroprotective properties in various neurodegenerative disease models, particularly in Alzheimer disease and Parkinson disease research. These compounds exhibit multifaceted neuroprotective mechanisms including antioxidant activity, protein aggregation inhibition, and mitochondrial protection [13] [14] [15].
Oxidative Stress Protection
The neuroprotective effects of bis-indolyl methanone analogues are primarily mediated through their potent antioxidant properties. These compounds effectively scavenge reactive oxygen species and enhance cellular antioxidant defense mechanisms [16] [17]. In neuroblastoma cell models, indole-phenolic derivatives demonstrate approximately 40 percent metal-chelating activity, particularly against copper ions, which are implicated in neurodegenerative processes [18] [19].
Studies using dopaminergic MN9D cells treated with 1-methyl-4-phenylpyridinium, a neurotoxin associated with Parkinson disease, showed that bis-indolyl derivatives provide dose-dependent neuroprotection. Significant protection was observed at concentrations ranging from 1 to 20 micromolar, with compounds demonstrating superior efficacy compared to control treatments [20].
Amyloid Disaggregation Activity
Research demonstrates that bis-indolyl methanone derivatives effectively promote disaggregation of amyloid beta fragments, particularly the amyloid beta 25-35 peptide associated with Alzheimer disease pathology [18] [19]. Thioflavin T fluorescence assays and circular dichroism studies confirm that these compounds interfere with the fibrillation process, reducing neurotoxicity associated with protein aggregation [21].
The compounds demonstrate a 25 percent increase in cell viability when tested against amyloid beta-induced oxidative stress, while simultaneously reducing reactive oxygen species levels to baseline values [18] [19]. This dual action of preventing protein aggregation while providing oxidative protection positions these derivatives as promising multifunctional neuroprotective agents.
Blood-Brain Barrier Penetration
Para-phenyl-substituted diindolylmethane compounds demonstrate favorable pharmacokinetic properties for central nervous system penetration. Studies in C57Bl/6 mice show that oral administration yields greater brain accumulation compared to intravenous administration, with brain to plasma area under the curve ratios supporting effective central nervous system delivery [14].
| Compound | Administration Route | Brain Concentration Maximum | Brain/Plasma Area Under Curve Ratio |
|---|---|---|---|
| C-DIM12 | Oral | 1,173 nanograms per milliliter [14] | Enhanced vs. intravenous [14] |
| C-DIM12 | Intravenous | 272 nanograms per milliliter [14] | Reduced vs. oral [14] |
The compounds demonstrate efficacy in the subacute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine mouse model of Parkinson disease, providing neuroprotection against progressive dopamine neuron loss [14]. This in vivo efficacy, combined with favorable brain penetration characteristics, supports the therapeutic potential of bis-indolyl methanone derivatives for neurodegenerative diseases.
Antiviral Activity Against Retroviral Enzymes
Bis-indolyl methanone derivatives exhibit significant antiviral activity, particularly against human immunodeficiency virus through inhibition of key retroviral enzymes including reverse transcriptase and protease. These compounds demonstrate potent activity against both wild-type and multidrug-resistant viral strains [22] [23] [24].
Reverse Transcriptase Inhibition
Research demonstrates that bis-indolyl methanone analogues function as non-nucleoside reverse transcriptase inhibitors, targeting the allosteric binding site of the human immunodeficiency virus reverse transcriptase enzyme [24] [25]. Cyclopropyl-indole derivatives show potency equivalent to nevirapine, with minimal cellular toxicity [24]. The compounds exhibit competitive inhibition with respect to adenosine triphosphate binding, demonstrating half maximal inhibitory concentration values in the low micromolar range [22].
Indolylarylsulfone derivatives based on the bis-indolyl methanone scaffold demonstrate enhanced potency against human immunodeficiency virus-1 wild-type and Y181C mutant strains [25]. These compounds show improved activity compared to parent indole derivatives, with glycinamide and alaninamide modifications enhancing potency against both wild-type virus and non-nucleoside reverse transcriptase inhibitor-resistant mutants [25].
Human Immunodeficiency Virus Protease Inhibition
Bis-indolyl methanone derivatives demonstrate potent inhibition of human immunodeficiency virus protease through binding to the enzyme active site. Structural studies reveal that these compounds form hydrogen bonds with the backbone carbonyl and amide groups of Cys684, explaining their selectivity and potency [26] [27].
The most active bis-indolyl methanone protease inhibitors demonstrate remarkable potency, with compound 67 showing an half maximal inhibitory concentration of 0.02 micromolar against purified human immunodeficiency virus beta-receptor [26] [27]. These compounds exhibit selectivity for human immunodeficiency virus protease over other tyrosine kinases and serine-threonine kinases, indicating specific targeting of viral enzymes [26].
Antiviral Activity Data
| Compound Class | Target Enzyme | Half Maximal Inhibitory Concentration | Selectivity Index |
|---|---|---|---|
| Dihydropyrimidinone derivatives | Human immunodeficiency virus-1 | 0.7-3.8 micromolar [22] | 20-143 [22] |
| Cyclopropyl-indole derivatives | Reverse transcriptase | Low micromolar range [24] | Favorable [24] |
| Bis-indolyl methanone compound 67 | Protease | 0.02 micromolar [26] | Selective [26] |
| Indole alkaloid derivatives | Viral replication complex | 0.3-5.9 micromolar [28] | Variable [28] |
Studies using dihydropyrimidinone derivatives demonstrate broad-spectrum antiviral activity with therapeutic indices ranging from 20 to 143, indicating substantial selectivity for viral targets over host cell toxicity [22]. The compounds show particular efficacy against human immunodeficiency virus-1 in both MAGI-CCR5 cells and peripheral blood mononuclear cells [22].








